molecular formula C11H11IO3 B1428479 2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone CAS No. 1263365-88-3

2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone

Cat. No. B1428479
M. Wt: 318.11 g/mol
InChI Key: UCTZBEKWABWPDU-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone, commonly known as DIOP, is an organic compound used in the synthesis of various pharmaceuticals, agricultural chemicals, and other compounds. DIOP is a versatile compound that can be used for a variety of purposes due to its unique properties. DIOP is synthesized through a two-step process involving the reaction of 2-chloro-1-(4-iodo-phenyl)-ethanone with potassium carbonate in the presence of ethanol. The resulting product is then reacted with 1,3-dioxolan-2-yl bromide to yield DIOP.

Scientific Research Applications

Synthesis of N-Alkylaminoacetophenones

The compound has been used as an intermediate in the synthesis of N-alkylaminoacetophenones via a benzyne intermediate, showcasing its utility in organic synthesis and the preparation of biologically active molecules (Albright & Lieberman, 1994).

Polymer Degradation Studies

Research on polymers derived from related dioxolane compounds has been conducted, focusing on their synthesis, characterization, and thermal degradation. Such studies are crucial for understanding polymer stability and finding applications in materials science (Coskun et al., 1998).

Formation of Vic-Dioxime Complexes

The compound has facilitated the synthesis and formation of new vic-dioxime complexes, which are significant in coordination chemistry and potentially useful for catalysis and materials science applications (Canpolat & Kaya, 2005).

Photoinduced Alkylation of Enones

It has been involved in the synthesis of monoprotected 1,4-diketones by photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes, demonstrating its role in photochemistry and the development of novel synthetic methodologies (Mosca et al., 2001).

Development of Fungicides

The chemical framework of this compound has been utilized in the development of new fungicides, indicating its potential in agricultural applications and the synthesis of plant protection chemicals (Xie Wei-sheng, 2007).

Anti-inflammatory Agents

Derivatives of this compound have been synthesized and evaluated as anti-inflammatory agents, highlighting its significance in medicinal chemistry and drug development (Rehman, Saini, & Kumar, 2022).

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO3/c12-9-3-1-8(2-4-9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTZBEKWABWPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231111
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-yl)-1-(4-iodo-phenyl)-ethanone

CAS RN

1263365-88-3
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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